

# Spectroscopic Characterization of Festuclavine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Festuclavine

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**Festuclavine** is a clavine-type ergot alkaloid, a class of compounds known for their significant physiological effects and potential as scaffolds in drug development. A thorough understanding of its structural and chemical properties is paramount for its application in research and pharmaceutical development. This technical guide provides a detailed overview of the spectroscopic characterization of **festuclavine**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

## Mass Spectrometry (MS) Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For **festuclavine**, high-resolution mass spectrometry provides precise mass measurements, confirming its molecular formula.

Table 1: Mass Spectrometry Data for **Festuclavine**

Ion	Observed m/z	Calculated m/z	Molecular Formula
[M+H] <sup>+</sup>	241.1673	241.1705	C <sub>16</sub> H <sub>19</sub> N <sub>2</sub> <sup>+</sup>
Molecular Weight (MW)	238	-	C <sub>16</sub> H <sub>18</sub> N <sub>2</sub>

Data sourced from multiple studies confirming the molecular weight and formula of **Festoclavine**.<sup>[1][2]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete structural assignment of **festoclavine**.

Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Festoclavine** (in  $\text{CD}_3\text{OD}$ )<sup>[1]</sup>

Position	<sup>13</sup> C Chemical Shift (δc) [ppm]	<sup>1</sup> H Chemical Shift (δH) [ppm]	Multiplicity, J (Hz)	HMBC Correlations (C to H)
2	124.90	7.00 - 7.03	m	H-4, H-12
3	108.00	-	-	H-2, H-4
4	24.80	2.91, 3.20	dt, 4.1, 11.3	H-5, H-7
5	58.35	-	-	H-4, H-7
6	-	-	-	-
7	68.35	-	-	H-4, H-5, H-8
8	30.01	2.25	m	H-9, H-17
9	35.00	1.55	m	H-8, H-10
10	38.40	2.70	m	H-5, H-9
11	135.20	-	-	H-10, H-12, H-13
12	120.50	7.00 - 7.03	m	H-2, H-11
13	128.00	-	-	H-11, H-12
14	112.30	6.85	d, 7.2	H-13, H-15
15	118.90	6.95	d, 7.2	H-14, H-16
16	138.00	-	-	H-15, H-17
17	12.50	1.05	d, 7.0	H-8, H-9
N-CH <sub>3</sub>	43.50	2.50	s	-

## Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of **festuclavine**.

### Mass Spectrometry Protocol

High-resolution mass spectrometry is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

- **Sample Preparation:** Purified **festuclavine** is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution may be acidified with formic acid (0.1%) to promote protonation.
- **Instrumentation:** An Agilent HPLC Series 1200 or similar system coupled to a high-resolution mass spectrometer is used.[\[1\]](#)
- **Ionization:** Positive ion mode electrospray ionization (ESI+) is employed.
- **Data Acquisition:** Data is acquired in full scan mode over a mass range that includes the expected  $m/z$  of the protonated molecule (e.g.,  $m/z$  100-500).
- **Data Analysis:** The exact mass of the  $[M+H]^+$  ion is determined and used to calculate the elemental composition.

## NMR Spectroscopy Protocol

NMR spectra are recorded on high-field NMR spectrometers to ensure high resolution and sensitivity.

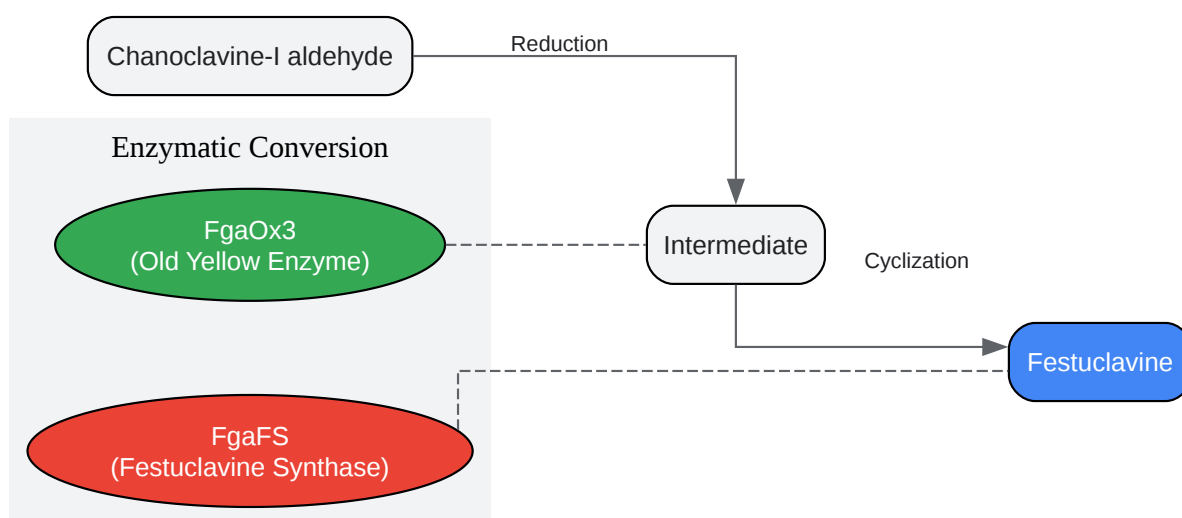
- **Sample Preparation:** Approximately 5-10 mg of purified **festuclavine** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically methanol- $d_4$  ( $CD_3OD$ ) or chloroform- $d$  ( $CDCl_3$ ). Tetramethylsilane (TMS) is used as an internal standard.
- **Instrumentation:** A Bruker Avance 600 MHz spectrometer (or equivalent) equipped with an inverse probe with z-gradient is utilized.[\[1\]](#)
- **$^1H$  NMR Acquisition:**
  - Spectra are acquired with 65,536 data points.[\[1\]](#)
  - A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
- **$^{13}C$  NMR Acquisition:**

- Spectra are typically acquired using a proton-decoupled pulse sequence.
- 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY):
  - Standard pulse programs are used for DQF-COSY, HSQC, and HMBC experiments.<sup>[1]</sup>
  - For 2D spectra, 4096 data points in the F2 dimension and 512 increments in the F1 dimension are typically used.<sup>[1]</sup>
  - For NOESY experiments, a mixing time of 1.5 s and a relaxation delay of 2.5 s can be employed.<sup>[1]</sup>
- Data Processing: All spectra are processed using appropriate software such as Bruker TOPSPIN. Chemical shifts are referenced to the residual solvent peak or TMS.<sup>[1]</sup>

## Visualizations

### Biosynthetic Pathway of Festuclavine

**Festuclavine** is an important intermediate in the biosynthesis of other ergot alkaloids. The following diagram illustrates the conversion of chanoclavine-I aldehyde to **festuclavine**.



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Caption: Enzymatic conversion of Chanoclavine-I aldehyde to **Festoclavine**.

This guide provides a foundational understanding of the key spectroscopic characteristics of **festoclavine**, which is essential for its identification, characterization, and utilization in scientific research and drug discovery endeavors. The detailed protocols and tabulated data serve as a practical reference for laboratory work.

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## References

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